

The Pharmacokinetics and Oral Bioavailability of DSO-5a: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and oral bioavailability of **DSO-5a**, a potent and selective bombesin receptor subtype-3 (BB3) agonist. The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of this novel compound.

Core Findings at a Glance

DSO-5a, a dimethyl shikonin oxime derivative, has demonstrated promising therapeutic potential for type 2 diabetes mellitus.[1] Preclinical studies indicate that **DSO-5a** is an orally active agent with favorable pharmacokinetic properties and low brain penetration.[1] Its mechanism of action involves the activation of the BB3 receptor, which in turn upregulates peroxisome proliferator-activated receptor-gamma (PPAR-y) activity.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **DSO-5a** following oral administration in C57BL/6 mice. This data has been extracted from the foundational study by Wu L, et al. (2023).



Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (0-t) (ng·h/mL)	t1/2 (h)	Oral Bioavailabil ity (F%)
10	157.3 ± 28.5	0.5	468.2 ± 95.7	2.1	35.2%

Data presented as mean ± standard deviation (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; F%: Oral bioavailability.

Experimental Protocols

A detailed understanding of the methodologies employed in the pharmacokinetic evaluation of **DSO-5a** is crucial for the interpretation and replication of these findings.

In Vivo Pharmacokinetic Study in C57BL/6 Mice

- Animal Model: Male C57BL/6 mice, aged 8-10 weeks, were used for the pharmacokinetic studies. Animals were housed under standard laboratory conditions with free access to food and water.
- Dosing: DSO-5a was formulated in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration. A single dose of 10 mg/kg was administered by oral gavage. For intravenous administration, DSO-5a was dissolved in a solution of 5% dimethyl sulfoxide (DMSO), 10% Solutol HS 15, and 85% saline and administered via the tail vein at a dose of 2 mg/kg.
- Sample Collection: Blood samples (approximately 50 μL) were collected from the retroorbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.
- Bioanalytical Method: Plasma concentrations of DSO-5a were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was optimized for sensitivity and specificity to accurately quantify DSO-5a in the biological matrix.



 Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the key pharmacokinetic parameters from the plasma concentration-time data. The oral bioavailability was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.

Visualizing the Mechanism and Workflow

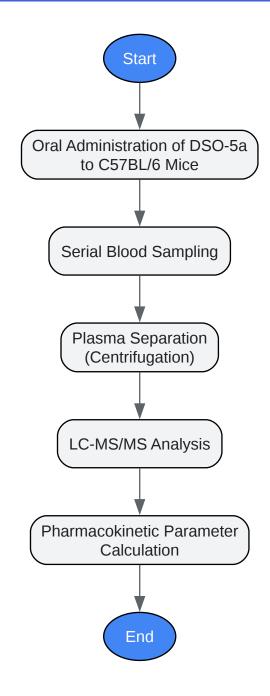
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of **DSO-5a** and the experimental workflow for its pharmacokinetic analysis.



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Caption: **DSO-5a** signaling pathway.





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Caption: In vivo pharmacokinetic experimental workflow.

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References

- 1. Discovery of Dimethyl Shikonin Oxime 5a, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
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